ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, thiophene, pyridine, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-cyano-6-(thiophen-2-yl)pyridine and 2-methoxyphenyl-4H-pyran-3-carboxylate. These intermediates are then subjected to various reactions including nucleophilic substitution, condensation, and cyclization under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of cyano groups may produce primary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(phenyl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H22N4O4S2 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H22N4O4S2/c1-3-34-27(32)24-21(15-37-26-16(13-28)10-11-19(31-26)22-9-6-12-36-22)35-25(30)18(14-29)23(24)17-7-4-5-8-20(17)33-2/h4-12,23H,3,15,30H2,1-2H3 |
InChI Key |
HBVNRPBZZGZIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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